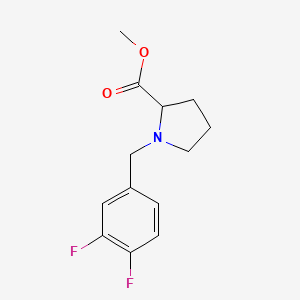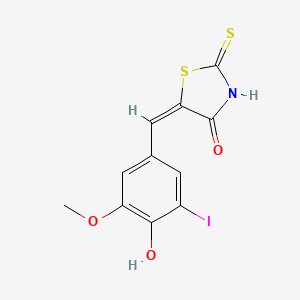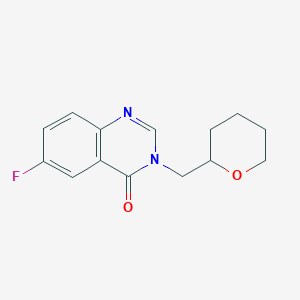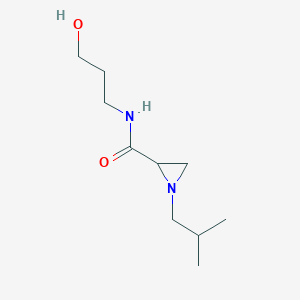
methyl 1-(3,4-difluorobenzyl)prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3,4-difluorobenzyl)prolinate, also known as DFP-17, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-17 is a member of the prolinate family of compounds, which have been shown to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of methyl 1-(3,4-difluorobenzyl)prolinate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In addition, this compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of several viruses by interfering with viral DNA synthesis. In addition, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Methyl 1-(3,4-difluorobenzyl)prolinate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. It has been shown to exhibit a range of biological activities, making it a versatile compound for studying various cellular processes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for research on methyl 1-(3,4-difluorobenzyl)prolinate. One area of research is to further elucidate its mechanism of action. Understanding how this compound interacts with key enzymes and proteins could lead to the development of more targeted therapies for various diseases. Another area of research is to study the in vivo effects of this compound. Animal studies could provide valuable information on its potential as a therapeutic agent. In addition, further studies could be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Synthesis Methods
Methyl 1-(3,4-difluorobenzyl)prolinate can be synthesized using a two-step process. The first step involves the reaction of 3,4-difluorobenzylamine with methyl acrylate to form the intermediate, 1-(3,4-difluorobenzyl)-2-methyl-2-propen-1-ol. The intermediate is then reacted with L-proline to yield this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
Methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. This compound has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. It has also been shown to inhibit the replication of several viruses, including the influenza virus and the herpes simplex virus. In addition, this compound has been shown to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
Properties
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-13(17)12-3-2-6-16(12)8-9-4-5-10(14)11(15)7-9/h4-5,7,12H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHHRWSRSXJAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)

![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)

![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![(1-{[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6045874.png)
![N-(3-methoxypropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6045880.png)


![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)
